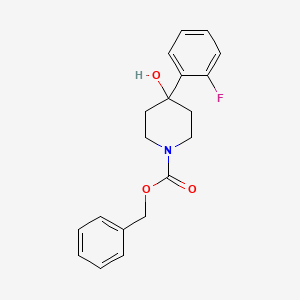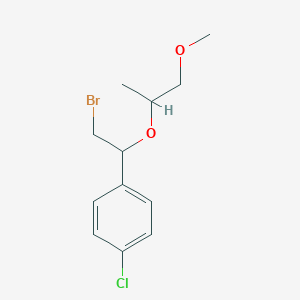
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a bromine atom, a chlorine atom, and a methoxypropan-2-yloxyethyl group
Méthodes De Préparation
The synthesis of 1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-chlorobenzene typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzene and 1-bromo-2-propanol.
Reaction Conditions: The first step involves the bromination of 1-bromo-2-propanol to form 2-bromo-1-(bromomethyl)propan-2-ol. This is achieved using bromine in the presence of a suitable solvent like dichloromethane.
Etherification: The next step involves the etherification of 2-bromo-1-(bromomethyl)propan-2-ol with 4-chlorobenzene in the presence of a base such as potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols. Common reagents include sodium azide or potassium thiolate.
Oxidation Reactions: The methoxypropan-2-yloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the aromatic ring. Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-chlorobenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Biological Studies: It is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-chlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, while the methoxypropan-2-yloxyethyl group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-chlorobenzene can be compared with other halogenated aromatic compounds such as:
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-methylbenzene: This compound has a similar structure but features a methyl group instead of a chlorine atom. It may have different reactivity and applications.
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-fluorobenzene: This compound has a fluorine atom instead of a chlorine atom, which can affect its chemical properties and interactions.
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H16BrClO2 |
|---|---|
Poids moléculaire |
307.61 g/mol |
Nom IUPAC |
1-[2-bromo-1-(1-methoxypropan-2-yloxy)ethyl]-4-chlorobenzene |
InChI |
InChI=1S/C12H16BrClO2/c1-9(8-15-2)16-12(7-13)10-3-5-11(14)6-4-10/h3-6,9,12H,7-8H2,1-2H3 |
Clé InChI |
ZPPSXIUCFIYFLL-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)OC(CBr)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


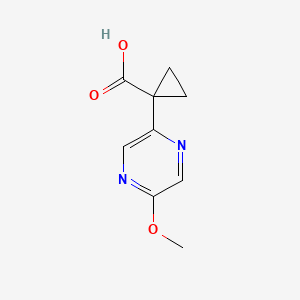
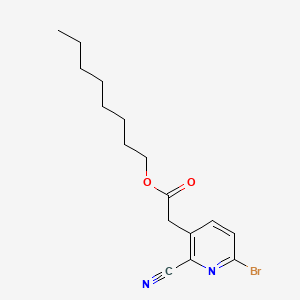
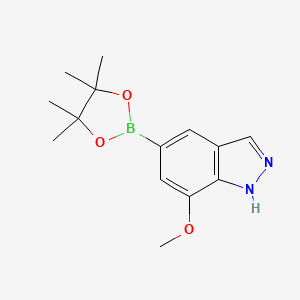
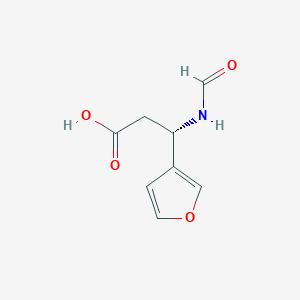
![6-Bromo-2,3-dihydroimidazo[2,1-b]oxazole](/img/structure/B13476320.png)
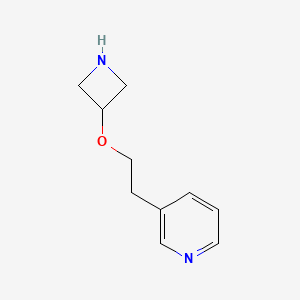
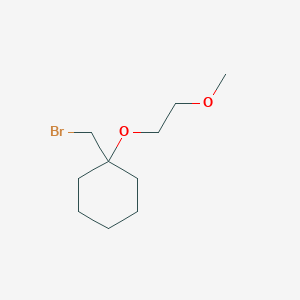
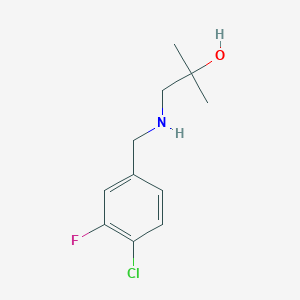
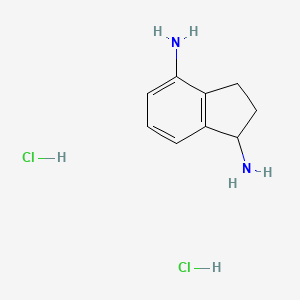
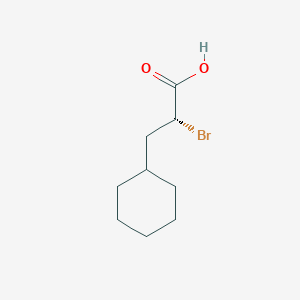

![1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine](/img/structure/B13476381.png)
![[(2-Bromo-3-chlorophenyl)methyl]dimethylamine](/img/structure/B13476383.png)
